molecular formula C9H9N3O B8413205 2-Aminoindole-3-carboxamide

2-Aminoindole-3-carboxamide

Cat. No. B8413205
M. Wt: 175.19 g/mol
InChI Key: XUDMTNKIWSJOON-UHFFFAOYSA-N
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Patent
US08193237B2

Procedure details

Sodium methylate methanol solution (28%, 96 g, 0.50 mol) was added to a solution of 2-(2-benzoylaminophenyl)-2-cyanoacetamide (Reference compound 17-1, 30 g, 0.11 mol) in anhydrous methanol (200 mL), and the mixture was stirred at 90° C. for 4.5 hours. The reaction mixture was concentrated by half in the volume under reduced pressure. After ice-water (500 mL) was added to the mixture, the whole was extracted with ethyl acetate (400 mL×2). The organic layer was washed with brine (300 mL), and dried over anhydrous magnesium sulfate. After the solvent was evaporated under reduced pressure, ethanol (400 mL) was added to the residue and the insoluble solid was removed by filtration. After the filtrate was concentrated under reduced pressure, chloroform (80 mL) was added to the residue and the precipitated solid was washed with diethyl ether (40 mL). The resultant solid was dried under reduced pressure to give the title reference compound (10 q) as a brown solid (yield 53%).
[Compound]
Name
Sodium methylate methanol
Quantity
96 g
Type
reactant
Reaction Step One
Name
2-(2-benzoylaminophenyl)-2-cyanoacetamide
Quantity
30 g
Type
reactant
Reaction Step One
Name
compound 17-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
53%

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH:16]([C:20]#[N:21])[C:17]([NH2:19])=[O:18])(=O)C1C=CC=CC=1>CO>[NH2:21][C:20]1[NH:9][C:10]2[C:11]([C:16]=1[C:17]([NH2:19])=[O:18])=[CH:12][CH:13]=[CH:14][CH:15]=2

Inputs

Step One
Name
Sodium methylate methanol
Quantity
96 g
Type
reactant
Smiles
Name
2-(2-benzoylaminophenyl)-2-cyanoacetamide
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1=C(C=CC=C1)C(C(=O)N)C#N
Name
compound 17-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1=C(C=CC=C1)C(C(=O)N)C#N
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated by half in the volume under reduced pressure
ADDITION
Type
ADDITION
Details
After ice-water (500 mL) was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with ethyl acetate (400 mL×2)
WASH
Type
WASH
Details
The organic layer was washed with brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated under reduced pressure, ethanol (400 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
the insoluble solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
After the filtrate was concentrated under reduced pressure, chloroform (80 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
the precipitated solid was washed with diethyl ether (40 mL)
CUSTOM
Type
CUSTOM
Details
The resultant solid was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
NC=1NC2=CC=CC=C2C1C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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